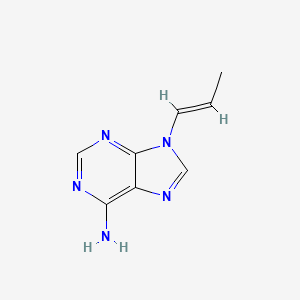
Butyraldehyde 2,4-Dinitrophenylhydrazone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 and similar compounds involves specific reactions, such as the derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazone derivatives. These processes are vital for analytical methods, providing insights into the molecular interactions and stability of these compounds (Uchiyama et al., 2011).
Molecular Structure Analysis
The molecular structure of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 is characterized by specific spectroscopic techniques such as IR, Raman, and UV-Vis spectroscopy. Studies on similar compounds, like 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone, reveal the impact of substituents on the structural and electronic properties, highlighting the importance of molecular structure analysis in understanding the compound's behavior (Gil, 2020).
Chemical Reactions and Properties
Chemical reactions involving Butyraldehyde 2,4-Dinitrophenylhydrazone-d3, such as the formation of artifacts in chromatographic analysis or isomerization under specific conditions, are essential for identifying and quantifying these compounds accurately. The identification of chemical artifacts and isomerization products is crucial for reliable analysis and interpretation of results (Vogel et al., 2000; Uchiyama et al., 2004).
Physical Properties Analysis
The analysis of physical properties, including absorption spectra, plays a significant role in the characterization of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3. Studies on the absorption spectra of similar compounds provide valuable information about their structure and degree of unsaturation, aiding in their identification and characterization (Roberts & Green, 1946).
Chemical Properties Analysis
The chemical properties of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3, such as reactivity and stability, are influenced by molecular structure and external conditions. The study of noncovalent interactions and stabilization mechanisms provides insights into the enhancement of optical properties and photocatalytic performance, demonstrating the compound's potential applications (Alotaibi, 2020).
科学的研究の応用
Characterization and Analytical Applications
A study by Vogel, Pötter, and Karst (2000) identified a chemical artifact during the liquid chromatographic analysis of 3-butyn-2-one using the 2,4-dinitrophenylhydrazine (DNPH) method, highlighting the importance of recognizing potential analytical errors in related compounds (Vogel, Pötter, & Karst, 2000). Similarly, Pal and Kim (2008) investigated the analytical bias in the DNPH-coated cartridge sampling method for atmospheric carbonyls, demonstrating the method's sensitivity to sample concentration levels (Pal & Kim, 2008).
Environmental Monitoring
Lee, Szulejko, and Kim (2018) reported a DNPH derivatization HPLC/UV method to quantify carbonyl compounds in electronic cigarette refill solutions and aerosols, showcasing the method's effectiveness in environmental monitoring (Lee, Szulejko, & Kim, 2018).
Spectral Characterization and Synthesis
Monfared, Pouralimardan, and Janiak (2007) discussed the synthesis and spectral characterization of Hydrazone Schiff Bases derived from 2,4-dinitrophenylhydrazine, which are essential for the development of analytical reagents and materials (Monfared, Pouralimardan, & Janiak, 2007).
Advanced Material Applications
Alotaibi (2020) explored the immobilization of organic compounds on semiconductor surfaces to enhance light absorption and photocatalytic performance, using 2,4-Dinitrophenylhydrazone derivatives, illustrating the potential of these compounds in improving solar cells and photocatalysis systems (Alotaibi, 2020).
Safety and Hazards
Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 is a flammable solid and can be harmful if swallowed . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . Proper handling instructions include washing skin thoroughly after handling and avoiding eating, drinking, or smoking when using this product .
将来の方向性
作用機序
Target of Action
Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 is a deuterium-labeled derivative of Butyraldehyde 2,4-Dinitrophenylhydrazone
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
特性
IUPAC Name |
N-[(E)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6+/i4D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGRHEWIFBFXPP-GFMPRCOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C/CCC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

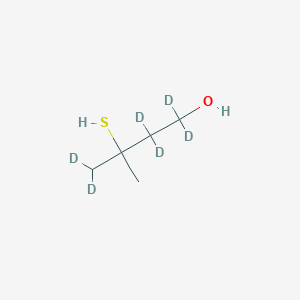


![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)
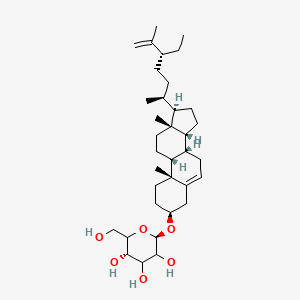
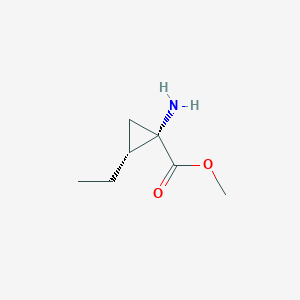

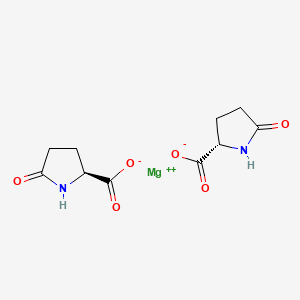

![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)

